![molecular formula C24H17N5O3S B2538872 N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)méthyl)thio)quinazolin-3(4H)-yl)benzamide CAS No. 422278-40-8](/img/structure/B2538872.png)
N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)méthyl)thio)quinazolin-3(4H)-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide is a useful research compound. Its molecular formula is C24H17N5O3S and its molecular weight is 455.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound exhibits promising biological activities that make it a candidate for drug development.
Anticancer Properties
Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidines, including the target compound, possess anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives can exhibit potent antimicrobial properties. The presence of the thioether linkage in N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide enhances its efficacy against a range of bacterial strains.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity. This aspect is crucial for developing therapeutic agents targeting metabolic disorders.
Drug Design and Development
The structural characteristics of N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide allow for modifications that can enhance its pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential for optimizing its efficacy and reducing toxicity.
Targeted Therapy
Given its potential to selectively inhibit certain cellular pathways, this compound could be utilized in targeted therapies for various diseases, particularly cancers where traditional therapies are less effective.
Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is advantageous for device fabrication.
Nanotechnology
Incorporation of this compound into nanomaterials can enhance their properties for drug delivery systems or as contrast agents in imaging techniques due to its chemical stability and functionalization potential.
Case Studies
Activité Biologique
N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline core linked to a pyrido[1,2-a]pyrimidine moiety, which is known for its diverse biological activities. The presence of sulfur and carbonyl functionalities enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds related to quinazoline and pyrido[1,2-a]pyrimidine exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown effective inhibition of various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound IX | MCF-7 (breast cancer) | 1.16 | EGFR/BRAFV600E inhibition |
(E)-3-[6-(methylthio)-4-oxo-4H-quinazolin-3-yl]-2-propenoic acid | Rat PCA test | Potent | Antiallergic activity |
In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins, which are crucial in the apoptotic pathway .
Antiallergic Activity
The compound has been evaluated for its antiallergic properties using the passive cutaneous anaphylaxis (PCA) test in rats. Certain analogues showed promising results, indicating that modifications to the structure can enhance efficacy against allergic responses .
The mechanisms underlying the biological activities of N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide can be summarized as follows:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer progression, such as EGFR and BRAF V600E.
- Induction of Apoptosis : It promotes apoptotic pathways via caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins.
- Antiinflammatory Effects : By interfering with signaling pathways associated with inflammation, it may reduce allergic reactions.
Case Studies
Several studies have evaluated the pharmacological profiles of similar compounds:
- Study on Quinazoline Derivatives : A series of substituted quinazolines were synthesized and tested for their antiproliferative effects on various cancer cell lines. Results indicated that specific substitutions significantly enhanced anticancer potency .
- PCA Test Evaluation : In a study assessing antiallergic activity, certain derivatives demonstrated notable efficacy in reducing allergic responses in animal models, highlighting their potential therapeutic applications in allergy treatment .
Propriétés
IUPAC Name |
N-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O3S/c30-21-14-17(25-20-12-6-7-13-28(20)21)15-33-24-26-19-11-5-4-10-18(19)23(32)29(24)27-22(31)16-8-2-1-3-9-16/h1-14H,15H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLJPDAWVFQENT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.